Ethyl5-bromo-2-hydroxy-4,6-dimethylnicotinate
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Overview
Description
Ethyl 5-bromo-2-hydroxy-4,6-dimethylnicotinate is a chemical compound with the molecular formula C10H12BrNO3 and a molecular weight of 274.116 g/mol . It is a derivative of nicotinic acid and is characterized by the presence of bromine, hydroxyl, and ethyl ester functional groups. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-bromo-2-hydroxy-4,6-dimethylnicotinate typically involves the bromination of 2-hydroxy-4,6-dimethylnicotinic acid followed by esterification with ethanol. The reaction conditions often include the use of bromine as the brominating agent and a suitable catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for ethyl 5-bromo-2-hydroxy-4,6-dimethylnicotinate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and esterification steps, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-2-hydroxy-4,6-dimethylnicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or alkyl halides.
Major Products Formed
Oxidation: Formation of ethyl 5-bromo-2-oxo-4,6-dimethylnicotinate.
Reduction: Formation of ethyl 2-hydroxy-4,6-dimethylnicotinate.
Substitution: Formation of ethyl 5-amino-2-hydroxy-4,6-dimethylnicotinate.
Scientific Research Applications
Ethyl 5-bromo-2-hydroxy-4,6-dimethylnicotinate is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of ethyl 5-bromo-2-hydroxy-4,6-dimethylnicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and hydroxyl groups play a crucial role in binding to these targets, leading to inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-bromo-2-hydroxy-4-methylnicotinate: Similar structure but with a different substitution pattern.
Methyl 5-bromo-2-hydroxy-4,6-dimethylnicotinate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
Ethyl 5-bromo-2-hydroxy-4,6-dimethylnicotinate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various research applications .
Properties
Molecular Formula |
C10H12BrNO3 |
---|---|
Molecular Weight |
274.11 g/mol |
IUPAC Name |
ethyl 5-bromo-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C10H12BrNO3/c1-4-15-10(14)7-5(2)8(11)6(3)12-9(7)13/h4H2,1-3H3,(H,12,13) |
InChI Key |
GXTBOCYGJOHEDU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(NC1=O)C)Br)C |
Origin of Product |
United States |
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